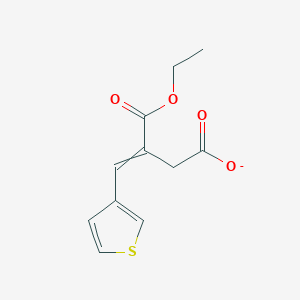
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate is an organic compound that features both an ester functional group and a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate typically involves the reaction of ethyl acetoacetate with thiophene-3-carbaldehyde under basic conditions. The reaction proceeds through a Knoevenagel condensation, followed by esterification to yield the desired product. The reaction conditions often include the use of a base such as piperidine or pyridine, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a versatile building block, participating in various reactions to form more complex structures. In biological systems, its mechanism may involve binding to specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Methoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(furan-3-yl)but-3-enoate
- 3-(Ethoxycarbonyl)-4-(pyridin-3-yl)but-3-enoate
Uniqueness
3-(Ethoxycarbonyl)-4-(thiophen-3-yl)but-3-enoate is unique due to the presence of the thiophene ring, which imparts specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of compounds with desired electronic characteristics, such as conductive polymers and materials for electronic applications.
Propiedades
Número CAS |
831222-71-0 |
|---|---|
Fórmula molecular |
C11H11O4S- |
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
3-ethoxycarbonyl-4-thiophen-3-ylbut-3-enoate |
InChI |
InChI=1S/C11H12O4S/c1-2-15-11(14)9(6-10(12)13)5-8-3-4-16-7-8/h3-5,7H,2,6H2,1H3,(H,12,13)/p-1 |
Clave InChI |
RKCANFZUBKSCDS-UHFFFAOYSA-M |
SMILES canónico |
CCOC(=O)C(=CC1=CSC=C1)CC(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




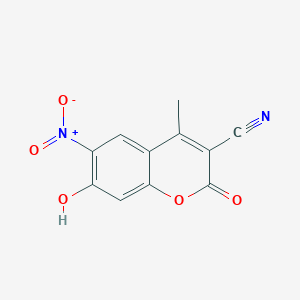
![4-{(E)-[2-(3-Oxobutanamido)phenyl]diazenyl}benzoic acid](/img/structure/B14202411.png)
![Methyl [4-(4-aminophenoxy)-3,5-dibromophenoxy]acetate](/img/structure/B14202413.png)
![4-[(4-Iminocyclohexa-2,5-dien-1-yl)amino]benzene-1-thiol](/img/structure/B14202424.png)
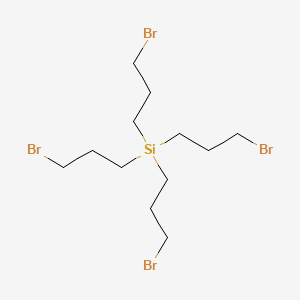

![1,1'-[Propane-1,3-diylbis(oxy)]bis[2-(bromomethyl)benzene]](/img/structure/B14202451.png)
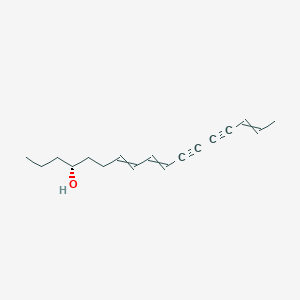

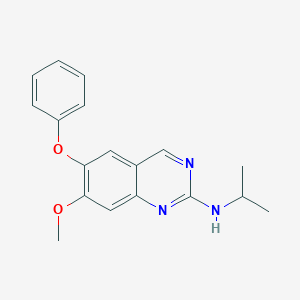
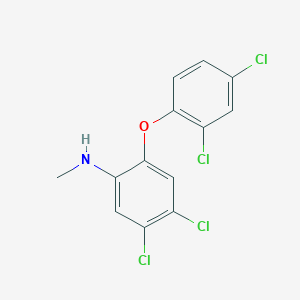
![N-(Bicyclo[2.2.2]octan-2-yl)undec-10-enamide](/img/structure/B14202481.png)
